molecular formula C7H12BClN2O2 B6310002 6-(Ethylamino)pyridine-3-boronic acid hydrochloride CAS No. 2096330-99-1

6-(Ethylamino)pyridine-3-boronic acid hydrochloride

Cat. No.: B6310002
CAS No.: 2096330-99-1
M. Wt: 202.45 g/mol
InChI Key: HYXHEFLYKOJWSN-UHFFFAOYSA-N
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Description

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with an ethylamino group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners for forming carbon-carbon bonds . The ethylamino group enhances solubility in polar solvents compared to non-functionalized pyridine boronic acids, while the hydrochloride salt form improves stability and handling .

Properties

IUPAC Name

[6-(ethylamino)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2.ClH/c1-2-9-7-4-3-6(5-10-7)8(11)12;/h3-5,11-12H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXHEFLYKOJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NCC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most widely reported synthesis involves palladium-catalyzed cross-coupling between halogenated pyridine precursors and boron reagents. For example, 6-bromo-3-pyridineboronic acid reacts with ethylamine in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base (e.g., potassium carbonate) in tetrahydrofuran (THF) under reflux. The general reaction scheme proceeds as follows:

6-Bromo-3-pyridineboronic acid+EthylaminePd(OAc)2,THF, Reflux6-(Ethylamino)pyridine-3-boronic acidHClHydrochloride salt\text{6-Bromo-3-pyridineboronic acid} + \text{Ethylamine} \xrightarrow{\text{Pd(OAc)}_2, \text{THF, Reflux}} \text{6-(Ethylamino)pyridine-3-boronic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key parameters include:

  • Temperature : Reflux conditions (~66°C for THF) ensure complete conversion.

  • Catalyst Loading : 2–5 mol% palladium(II) acetate optimizes yield while minimizing costs.

  • Solvent : THF provides optimal solubility for both the boronic acid and amine reactants.

Post-reaction, the free base is treated with hydrochloric acid to precipitate the hydrochloride salt, which is isolated via filtration and washed with cold diethyl ether.

Boronylation of Halogenated Pyridine Derivatives

An alternative route involves direct boronylation of 6-(ethylamino)pyridine halides. For instance, 6-(ethylamino)-3-iodopyridine undergoes Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C. This method avoids intermediate isolation, streamlining the synthesis:

6-(Ethylamino)-3-iodopyridine+B2pin2Pd(dppf)Cl2,DMSO6-(Ethylamino)pyridine-3-boronic acid pinacol esterHCl, H2OHydrochloride salt\text{6-(Ethylamino)-3-iodopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{DMSO}} \text{6-(Ethylamino)pyridine-3-boronic acid pinacol ester} \xrightarrow{\text{HCl, H}2\text{O}} \text{Hydrochloride salt}

Advantages :

  • Higher functional group tolerance compared to cross-coupling methods.

  • Pinacol ester intermediates enhance stability during purification.

Hydrochloride Salt Formation

The final step in both pathways involves protonation of the ethylamino group with hydrochloric acid. Stoichiometric HCl in aqueous or alcoholic media ensures complete salt formation, with the product typically crystallizing upon cooling. Critical considerations include:

  • pH Control : Maintain pH < 2 to prevent boronic acid hydrolysis.

  • Temperature : Slow cooling (0–5°C) improves crystal purity.

Reaction Optimization and Mechanistic Insights

Catalyst and Ligand Selection

Palladium catalysts paired with bidentate ligands (e.g., dppf) enhance reaction efficiency by stabilizing the active Pd(0) species during oxidative addition and transmetalation steps. For example, Pd(dppf)Cl2_2 increases yields by 15–20% compared to Pd(PPh3_3)4_4 in Miyaura borylation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO, THF) favor boronic acid stability, while elevated temperatures (80–100°C) accelerate reaction rates without decomposing sensitive intermediates.

Purification and Characterization

Isolation Techniques

  • Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding >95% purity.

  • Chromatography : Silica gel chromatography (eluent: dichloromethane/methanol) resolves residual palladium or unreacted starting materials.

Spectroscopic Data

Property Value Method
Molecular Weight202.45 g/molMass Spectrometry
1H NMR^1\text{H NMR} (D2_2O)δ 8.45 (s, 1H), 7.85 (d, 1H), 6.90 (d, 1H), 3.40 (q, 2H), 1.25 (t, 3H)
IR (KBr)3350 cm1^{-1} (N-H), 1540 cm1^{-1} (B-O)

Industrial-Scale Synthesis and Applications

Scalability Challenges

Large-scale production requires continuous flow reactors to manage exothermic reactions and improve heat dissipation. Additionally, residual palladium must be reduced to <10 ppm for pharmaceutical use, achieved via activated carbon treatment.

Applications in Medicinal Chemistry

The compound serves as a key intermediate in Suzuki-Miyaura couplings for synthesizing kinase inhibitors and antiviral agents. Its boronic acid group enables precise carbon-carbon bond formation, while the ethylamino moiety enhances solubility in biological matrices.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is critical for constructing biaryl systems in drug discovery and materials science.

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Example :

SubstrateCatalystBaseYieldSource
4-BromotoluenePdCl₂(dppf)Et₃N85%
2-ChloropyridinePd(OAc)₂/PPh₃K₂CO₃78%

Notes :

  • The ethylamino group enhances solubility in aqueous conditions, enabling biphasic reactions.

  • Steric effects from the pyridine ring may reduce coupling efficiency with bulky substrates .

Complexation with Diols and Sugars

The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols, enabling applications in sensors and drug delivery.

Key Interactions :

  • With catechol : Forms a cyclic boronate ester (stability pH-dependent).

  • With glucose : Binds vicinal diols in aqueous media (Kd ~ 10⁻³ M) .

Applications :

  • Dynamic combinatorial chemistry for identifying enzyme inhibitors .

  • Glucose-responsive materials for insulin delivery systems .

Nucleophilic Substitution Reactions

The boronic acid acts as a nucleophile in SN2 reactions, particularly under basic conditions.

Example :
Reaction with α-haloketones yields α-arylketones, intermediates in flavonoid synthesis.

Conditions :

  • Solvent: THF/H₂O (3:1)

  • Base: NaHCO₃

  • Temperature: 60°C

Limitations :
Competing protodeboronation occurs under strongly acidic conditions .

Enzyme Inhibition via Reversible Covalent Bonding

The compound inhibits serine proteases (e.g., thrombin, chymotrypsin) by forming a tetrahedral adduct with the active-site serine residue.

Key Data :

EnzymeIC₅₀ (nM)Binding ModeSource
β-Lactamase120Boronate-Ser64 interaction
Proteasome450Thr1O–B coordination

Therapeutic Relevance :

  • Potential for antiviral and anticancer agents due to protease inhibition .

Multicomponent Petasis Reactions

Participates in three-component reactions with aldehydes and amines to generate α-aryl amines.

General Reaction :
Boronic acid+Aldehyde+AmineYb(OTf)₃α-Aryl Amine\text{Boronic acid} + \text{Aldehyde} + \text{Amine} \xrightarrow{\text{Yb(OTf)₃}} \text{α-Aryl Amine}

Example :

  • Reaction with benzaldehyde and morpholine yields N-aryl morpholine derivatives (72% yield) .

Conditions :

  • Catalyst: Yb(OTf)₃/Pd(OCOCF₃)₂

  • Solvent: Toluene

  • Temperature: 25°C

Hydrolysis and Stability

The boronic acid undergoes hydrolysis to form boric acid under acidic/basic conditions:
Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃\text{Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃}

Stability Data :

  • pH 7.4 (PBS) : t₁/₂ = 48 hours.

  • pH 2.0 (HCl) : Rapid decomposition (t₁/₂ < 1 hour).

Coordination with Metals

Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems:

  • Forms Pd–B bonds during Suzuki coupling .

  • Stabilizes Cu(I) in click chemistry reactions .

Functional Group Compatibility

The ethylamino group undergoes reactions typical of secondary amines:

  • Acylation : Reacts with acetyl chloride to form amides (90% yield).

  • Alkylation : Forms quaternary ammonium salts with alkyl halides.

This compound’s versatility stems from the synergy between its boronic acid and ethylamino groups, enabling applications in synthetic chemistry, medicinal chemistry, and materials science. Further studies should explore its reactivity in photoredox catalysis and bioorthogonal chemistry.

Scientific Research Applications

Scientific Research Applications

6-(Ethylamino)pyridine-3-boronic acid hydrochloride has several notable applications across various scientific domains:

Organic Synthesis

  • Building Block in Reactions: It serves as a crucial intermediate in the Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing complex organic molecules .

Medicinal Chemistry

  • Drug Development: The compound is explored for its potential in developing boron-containing drugs, which may possess unique biological activities due to the presence of boron. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in cancer treatment .

Biological Applications

  • Enzyme Mechanism Studies: In biological research, it is utilized as a tool for studying enzyme mechanisms that involve boron. The compound's reactivity with nucleophiles allows for the investigation of various biochemical pathways .

Material Science

  • Advanced Materials Production: It is used in creating boron-doped polymers and ceramics, which have enhanced properties suitable for various industrial applications. The incorporation of boron into materials can improve thermal stability and mechanical strength.

Case Study 1: Suzuki-Miyaura Reaction

In a study focusing on the efficiency of various boronic acids in Suzuki-Miyaura reactions, this compound demonstrated superior reactivity compared to its methyl and dimethyl counterparts. The reaction conditions were optimized to yield high purity products with minimal by-products, highlighting its effectiveness as a coupling agent .

Case Study 2: Enzyme Inhibition

Research investigating the use of boronic acids as enzyme inhibitors found that compounds similar to this compound exhibited significant inhibition against certain proteases. This property underscores its potential therapeutic applications in treating diseases associated with enzyme overactivity .

Mechanism of Action

The mechanism of action of 6-(Ethylamino)pyridine-3-boronic acid hydrochloride involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The ethylamino group can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Pyridine Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine boronic acids and their key properties:

Compound Name CAS No. Molecular Formula Substituents Key Properties References
6-(Ethylamino)pyridine-3-boronic acid HCl 1171891-42-1 C₈H₁₂BClN₂O₂ 6-Ethylamino, 3-boronic acid, HCl salt Enhanced solubility in polar solvents; used in cross-coupling reactions
6-Chloro-3-pyridinylboronic acid 444120-91-6 C₅H₅BClNO₂ 6-Chloro, 3-boronic acid Solid, 98% purity; used in electronics and pharmaceuticals
6-(BOC-Methylamino)pyridine-3-boronic acid 1218790-80-7 C₁₃H₂₀BN₂O₄ 6-BOC-methylamino, 3-boronic acid Protective group strategy for amino stability; no known hazards
6-(Hydroxymethyl)pyridine-3-boronic acid Not provided C₆H₈BNO₃ 6-Hydroxymethyl, 3-boronic acid Unique hydroxymethyl group; limited analytical data available
6-Chloro-5-methylpyridine-3-boronic acid 1003043-40-0 C₆H₇BClNO₂ 6-Chloro, 5-methyl, 3-boronic acid High reactivity in coupling; R&D use only (Thermo Scientific)

Physical and Chemical Properties

  • Purity and Stability : The target compound’s hydrochloride salt enhances stability, whereas unprotected analogs (e.g., 6-(hydroxymethyl) derivatives) may require refrigeration .
  • Solubility: Ethylamino and hydroxymethyl groups improve aqueous solubility compared to chloro- or methyl-substituted analogs .

Research Findings and Limitations

  • Knowledge Gaps: Limited data on the target compound’s thermal stability and catalytic performance necessitate further studies.

Biological Activity

6-(Ethylamino)pyridine-3-boronic acid hydrochloride is a boronic acid derivative notable for its potential biological activities, particularly in enzyme inhibition. The compound's structure features a pyridine ring substituted with an ethylamino group and a boronic acid functional group, which allows for unique interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10BClN2O2
  • Molecular Weight : Approximately 216.47 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes. The boronic acid group can form reversible covalent bonds with active site residues of proteases, particularly serine and cysteine proteases, which are critical in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of enzymes, thereby preventing substrate access.
  • Formation of Covalent Bonds : The boronic acid moiety interacts with nucleophilic residues in enzymes, leading to the formation of stable complexes that inhibit enzymatic activity.

Enzyme Inhibition

Research indicates that this compound effectively inhibits several proteases, making it a candidate for therapeutic applications in treating conditions such as cancer and inflammation.

Case Studies

  • SARS-CoV-2 Mpro Inhibition : A study demonstrated that boronic acids, including derivatives similar to this compound, showed promising results in inhibiting the main protease (Mpro) of SARS-CoV-2. At a concentration of 20 μM, these compounds reduced enzyme activity by approximately 23% .
  • Protease Selectivity : In vitro assays revealed that certain boronic acids exhibited selectivity for Mpro over other proteases like PLpro, indicating potential for targeted therapeutic strategies .

Applications in Research and Industry

The compound is utilized in various fields due to its unique properties:

  • Medicinal Chemistry : As a potential lead compound for developing enzyme inhibitors targeting cancer-related pathways.
  • Synthetic Organic Chemistry : It serves as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Material Science : Used in creating boron-doped polymers and ceramics due to its chemical reactivity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylpyridine-3-boronic acidMethyl group instead of ethylamineEnzyme inhibition
5-(Methylthio)pyridine-3-boronic acidThioether substitution on the pyridine ringPotential antimicrobial activity
4-(Aminomethyl)pyridine-3-boronic acidAminomethyl group at position 4Anti-cancer properties

The ethylamino substitution in this compound enhances its interaction profile compared to these similar compounds.

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